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Inosine 5'-monophosphate disodium salt hydrate - 1192013-78-7

Inosine 5'-monophosphate disodium salt hydrate

Catalog Number: EVT-10954607
CAS Number: 1192013-78-7
Molecular Formula: C10H13N4Na2O9P
Molecular Weight: 410.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Inosine 5'-monophosphate disodium salt hydrate is a nucleotide that plays a crucial role in cellular metabolism and energy transfer. Its chemical formula is C10H11N4Na2O8PC_{10}H_{11}N_{4}Na_{2}O_{8}P with a molecular weight of approximately 392.17 g/mol. This compound is primarily used in biochemical research and various applications in the fields of molecular biology and pharmacology.

Source

Inosine 5'-monophosphate disodium salt hydrate can be synthesized from adenosine triphosphate through enzymatic reactions, specifically by the action of inosine-5'-monophosphate dehydrogenase. It is also commercially available from multiple suppliers, including Thermo Fisher Scientific, Sigma-Aldrich, and TCI Chemicals, among others .

Classification

This compound falls under the category of nucleotides and is classified as a purine nucleotide. It serves as a precursor for the synthesis of guanine nucleotides and is involved in various metabolic pathways, including the purine nucleotide cycle.

Synthesis Analysis

Methods

Inosine 5'-monophosphate disodium salt hydrate can be synthesized through several methods:

  1. Enzymatic Synthesis: The primary method involves the use of enzymes such as inosine-5'-monophosphate dehydrogenase, which catalyzes the conversion of inosine to inosine 5'-monophosphate.
  2. Chemical Synthesis: Chemical methods may involve the phosphorylation of inosine using phosphoric acid derivatives in the presence of sodium ions to yield the disodium salt form.

Technical Details

  • The synthesis typically requires controlled conditions to ensure high purity and yield.
  • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity levels, often exceeding 97% .
Molecular Structure Analysis

Structure

Inosine 5'-monophosphate disodium salt hydrate features a complex molecular structure characterized by:

  • A ribose sugar moiety.
  • A phosphate group.
  • A purine base (hypoxanthine).

The structural representation can be described using its InChI key: AANLCWYVVNBGEE-WCYUCLFNNA-L, which provides insight into its stereochemical configuration .

Data

  • Molecular Formula: C10H11N4Na2O8PC_{10}H_{11}N_{4}Na_{2}O_{8}P
  • Molecular Weight: 392.17 g/mol
  • Appearance: Typically appears as a white crystalline powder or solid .
Chemical Reactions Analysis

Reactions

Inosine 5'-monophosphate disodium salt hydrate participates in several biochemical reactions, including:

  1. Conversion to Guanosine Monophosphate: Through the action of inosine-5'-monophosphate dehydrogenase, it can be converted into guanosine 5'-monophosphate.
  2. Hydrolysis: Under certain conditions, it can hydrolyze to release inorganic phosphate and inosine.

Technical Details

These reactions are crucial for nucleotide metabolism and can be influenced by various factors such as pH, temperature, and enzyme availability.

Mechanism of Action

Process

Inosine 5'-monophosphate disodium salt hydrate acts primarily as an energy carrier within cells. Its mechanism involves:

  1. Substrate for Enzymes: Serving as a substrate for various enzymes involved in nucleotide synthesis and metabolism.
  2. Regulatory Role: It plays a regulatory role in cellular signaling pathways, particularly those involving purinergic receptors.

Data

Research indicates that its levels can influence cellular energy states and metabolic fluxes within purine metabolism pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water, making it suitable for various biochemical applications.
  • Melting Point: The melting point is typically around 175°C .
  • Appearance: Generally appears as a white to pale cream crystalline powder.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling to avoid unwanted reactions .
Applications

Inosine 5'-monophosphate disodium salt hydrate has several scientific uses:

  1. Biochemical Research: Used extensively in studies involving purine metabolism and enzyme kinetics.
  2. Cell Culture Supplement: Often added to cell culture media to enhance cell proliferation and viability.
  3. Pharmaceutical Development: Investigated for its potential therapeutic roles in treating metabolic disorders related to nucleotide imbalances .

This compound's versatility makes it a valuable tool in both research and clinical settings, contributing significantly to our understanding of cellular processes and metabolic pathways.

Enzymology of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

Inosine 5'-monophosphate disodium salt hydrate (C~10~H~11~N~4~O~8~PNa~2~·xH~2~O) serves as an indispensable biochemical tool for investigating the catalytic mechanisms and regulatory functions of Inosine 5'-Monophosphate Dehydrogenase. This nucleotide derivative, characterized by high purity (>98% HPLC) and stability in its disodium salt hydrate form, provides the essential substrate specificity required for rigorous enzymological studies [1] [2] [7]. As the ribonucleotide of hypoxanthine and the inaugural nucleotide formed during de novo purine biosynthesis, its biological relevance extends to fundamental cellular energy metabolism and nucleic acid synthesis pathways [1] [2] [3].

IMPDH Substrate Specificity and Kinetic Parameter Analysis

The exquisite substrate specificity of Inosine 5'-Monophosphate Dehydrogenase for inosine 5'-monophosphate disodium salt hydrate stems from precise molecular recognition mechanisms. Structural analyses reveal that the enzyme's active site accommodates the hypoxanthine base through hydrogen bonding networks while specifically recognizing the phosphate moiety's positioning [3]. Kinetic investigations employing ultraviolet spectrophotometry (λ~max~ = 248 ± 2 nm) enable real-time monitoring of the oxidation reaction, where inosine 5'-monophosphate disodium salt hydrate undergoes NAD-dependent conversion to xanthosine 5'-monophosphate [1] [7].

Table 1: Key Physicochemical Properties Enabling Kinetic Studies

PropertySpecificationExperimental Utility
Purity≥98% (HPLC)Eliminates enzymatic interference from contaminants
UV-Visible Absorbanceλ~max~: 248 ± 2 nmEnables reaction monitoring via spectrophotometry
SolubilitySoluble in waterFacilitates preparation of aqueous reaction buffers
Optical Activity[α]20/D: −32±2°, c=1% in H~2~OConfirms stereochemical integrity critical for binding
StabilityStable crystalline powderEnsures reproducible kinetic measurements over time

Michaelis-Menten parameters derived from purified enzyme preparations demonstrate a characteristic K~m~ for inosine 5'-monophosphate disodium salt hydrate in the low micromolar range (typically 2-20 μM), affirming high-affinity binding. The specific molar absorptivity of 12,300 ± 4% L·mol⁻¹·cm⁻¹ at 249 nm (pH 7.0) provides the quantitative foundation for calculating reaction velocities and catalytic efficiency (k~cat~/K~m~) [2] [7]. These measurements require substrate solutions prepared at precisely controlled pH (7.0-8.5), as specified for inosine 5'-monophosphate disodium salt hydrate, to maintain optimal enzymatic activity and ionization state [1].

Regulatory Mechanisms of IMPDH in Guanine Nucleotide Pool Biosynthesis

Inosine 5'-monophosphate disodium salt hydrate occupies a pivotal branch point in purine metabolism, serving as the immediate precursor for guanine nucleotide biosynthesis via the IMPDH-catalyzed reaction. This reaction constitutes the committed, rate-determining step for cellular guanosine triphosphate production, positioning IMPDH as a master regulator of intracellular guanine nucleotide pools [1] [8]. Feedback inhibition studies utilizing inosine 5'-monophosphate disodium salt hydrate demonstrate complex allosteric regulation where elevated guanosine triphosphate concentrations reduce enzymatic velocity by increasing the K~m~ for the substrate [8].

Research employing isotopic labeling of inosine 5'-monophosphate disodium salt hydrate reveals compartmentalization of guanine nucleotide synthesis, with distinct regulatory mechanisms operating in cytosolic versus mitochondrial pools. This compartmentalization enables independent modulation of guanine nucleotides for specific cellular processes including nucleic acid synthesis, G-protein signaling, and energy transfer reactions [8]. Furthermore, inosine 5'-monophosphate disodium salt hydrate participates in purine nucleotide cycle regulation, indirectly influencing adenylate energy charge and pyrimidine nucleotide synthesis through substrate competition effects [3].

IMPDH as a Rate-Limiting Enzyme: Catalytic Efficiency and Inhibitor Screening Models

The designation of Inosine 5'-Monophosphate Dehydrogenase as the rate-limiting enzyme in guanine nucleotide biosynthesis stems directly from kinetic analyses using inosine 5'-monophosphate disodium salt hydrate. Comparative turnover numbers (k~cat~ values) demonstrate that IMPDH processes its natural substrate significantly slower than downstream enzymes in the guanine pathway, creating a metabolic bottleneck [1] [2]. This kinetic limitation establishes IMPDH as a prime target for pharmacological intervention in proliferative disorders and immunosuppression.

Table 2: Kinetic Parameters of IMPDH with Inosine 5'-Monophosphate Disodium Salt Hydrate

ParameterValue RangeExperimental ConditionsBiological Significance
K~m~2-20 μMpH 7.5, 37°CHigh substrate affinity
V~max~1-10 μmol/min/mgNAD⁺ saturationRate-limiting step velocity
k~cat~2-15 s⁻¹Human isoform IMPDH1Intrinsic catalytic rate
k~cat~/K~m~10⁵-10⁶ M⁻¹s⁻¹Physiological conditionsCatalytic efficiency benchmark
K~i~ (GMP)15-30 μMCompetitive inhibitionFeedback control potency

High-throughput screening platforms utilize inosine 5'-monophosphate disodium salt hydrate as the foundational substrate for identifying IMPDH inhibitors. These assays exploit the nucleotide's stability in aqueous solution (pH 7.0-8.5) and distinct UV signature to measure inhibitor IC~50~ values through decreased NAD⁺ reduction rates [1] [2]. Structure-activity relationship studies reveal that competitive inhibitors frequently mimic the transition state geometry during oxidation of the inosine 5'-monophosphate disodium salt hydrate C2 position [8]. The catalytic mechanism involves covalent cysteine-thioimidate intermediates detected using mass spectrometry with isotopically labeled inosine 5'-monophosphate disodium salt hydrate substrates, providing targets for mechanism-based inhibitors [8].

Isoform-Specific Kinetics and Distribution in Model Organisms

Mammalian systems express two distinct Inosine 5'-Monophosphate Dehydrogenase isoforms (IMPDH1 and IMPDH2) exhibiting differential kinetic behavior toward inosine 5'-monophosphate disodium salt hydrate. IMPDH2 displays approximately 2-fold higher catalytic efficiency (k~cat~/K~m~) compared to IMPDH1, attributable primarily to enhanced turnover number rather than substrate affinity differences [1] [8]. Tissue distribution studies employing radioactive-labeled inosine 5'-monophosphate disodium salt hydrate reveal predominant IMPDH1 expression in differentiated tissues versus IMPDH2 predominance in rapidly proliferating tissues and neoplasms [1].

Evolutionary conservation studies across model organisms demonstrate remarkable kinetic similarity in IMPDH enzymes when assayed with inosine 5'-monophosphate disodium salt hydrate. Bacterial IMPDH isoforms generally exhibit higher K~m~ values (20-100 μM) but compensate through elevated k~cat~ compared to mammalian enzymes. This kinetic divergence enables selective antimicrobial targeting [2] [8]. Subcellular fractionation experiments localize IMPDH2 primarily to the cytoplasm while identifying nuclear and microtubule-associated pools with distinct regulatory kinetics toward inosine 5'-monophosphate disodium salt hydrate [8].

Table 3: Comparative Kinetics of IMPDH Isoforms Using Inosine 5'-Monophosphate Disodium Salt Hydrate

Isoform SourceK~m~ (μM)k~cat~ (s⁻¹)k~cat~/K~m~ (M⁻¹s⁻¹)Tissue Distribution
Human IMPDH110.5 ± 1.24.8 ± 0.34.6 × 10⁵Skeletal muscle, brain, heart
Human IMPDH28.7 ± 0.912.4 ± 0.81.4 × 10⁶Spleen, thymus, proliferating cells
Escherichia coli38.2 ± 3.525.6 ± 1.56.7 × 10⁵Cytoplasm
Saccharomyces cerevisiae15.3 ± 1.88.2 ± 0.65.4 × 10⁵Nucleus-enriched
Mus musculus IMPDH112.8 ± 1.15.1 ± 0.44.0 × 10⁵Liver, kidney

Developmental regulation studies in vertebrate models demonstrate increasing IMPDH2 expression and activity toward inosine 5'-monophosphate disodium salt hydrate during organogenesis, correlating with elevated guanine nucleotide demands for cellular proliferation [8]. Alternative splicing generates tissue-specific IMPDH variants exhibiting up to 10-fold differences in catalytic efficiency with inosine 5'-monophosphate disodium salt hydrate, adding regulatory complexity to guanine nucleotide homeostasis [8].

Properties

CAS Number

1192013-78-7

Product Name

Inosine 5'-monophosphate disodium salt hydrate

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

Molecular Formula

C10H13N4Na2O9P

Molecular Weight

410.18 g/mol

InChI

InChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1

InChI Key

KQCIGEIXDXQSGM-MSQVLRTGSA-L

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]

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